molecular formula C21H19N7O3 B267967 8-(2,5-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

8-(2,5-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Cat. No. B267967
M. Wt: 417.4 g/mol
InChI Key: YKHZDMSVSLFEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,5-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, also known as DOT, is a psychedelic drug that has gained attention in scientific research due to its unique properties. DOT belongs to the class of phenethylamines and is structurally similar to mescaline and other psychedelic compounds.

Mechanism of Action

The exact mechanism of action of 8-(2,5-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is not fully understood, but it is believed to act primarily on the serotonin system in the brain. Like other psychedelic compounds, 8-(2,5-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one binds to serotonin receptors, particularly the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This binding leads to the activation of downstream signaling pathways, ultimately resulting in the psychedelic effects of the drug.
Biochemical and Physiological Effects:
In addition to its effects on the brain and behavior, 8-(2,5-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and sweating. 8-(2,5-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has also been found to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, which may contribute to its psychoactive effects.

Advantages and Limitations for Lab Experiments

One advantage of using 8-(2,5-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments is its unique chemical structure, which allows for the study of its effects on the brain and behavior. However, one limitation is that 8-(2,5-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a Schedule I controlled substance in the United States, which makes it difficult to obtain and study. Additionally, the psychoactive effects of 8-(2,5-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one may make it difficult to conduct certain types of experiments.

Future Directions

There are several potential future directions for research on 8-(2,5-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. One area of interest is its potential therapeutic applications, particularly in the treatment of anxiety, depression, and addiction. Another area of interest is the study of its effects on the brain and behavior, including the mechanisms underlying its psychoactive effects. Finally, there is potential for the development of new compounds based on the structure of 8-(2,5-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, which may have unique properties and applications.

Synthesis Methods

8-(2,5-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one can be synthesized using a variety of methods, including the Leuckart-Wallach reaction and the Pictet-Spengler reaction. The Leuckart-Wallach reaction involves the reduction of a nitro compound to an amine, followed by the reaction with an aldehyde to form the final product. The Pictet-Spengler reaction involves the condensation of an indole or phenethylamine with an aldehyde to form a tetrahydro-beta-carboline, which can then be oxidized to form 8-(2,5-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one.

Scientific Research Applications

8-(2,5-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been used in scientific research to study its effects on the brain and behavior. It has been found to have similar effects to other psychedelic compounds, such as LSD and psilocybin, including altered perception, mood, and cognition. 8-(2,5-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has also been studied for its potential therapeutic applications, particularly in the treatment of anxiety, depression, and addiction.

properties

Product Name

8-(2,5-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Molecular Formula

C21H19N7O3

Molecular Weight

417.4 g/mol

IUPAC Name

8-(2,5-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

InChI

InChI=1S/C21H19N7O3/c1-11-4-6-12(7-5-11)17-16-18(20(29)24-23-17)22-21-25-26-27-28(21)19(16)14-10-13(30-2)8-9-15(14)31-3/h4-10,19,26-27H,1-3H3

InChI Key

YKHZDMSVSLFEHT-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=C(C=CC(=C5)OC)OC

SMILES

CC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=C(C=CC(=C5)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=C(C=CC(=C5)OC)OC

Origin of Product

United States

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